1-(Oct-4-en-4-yl)-4-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
652131-19-6 |
|---|---|
Molecular Formula |
C15H19F3 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
1-oct-4-en-4-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H19F3/c1-3-5-7-12(6-4-2)13-8-10-14(11-9-13)15(16,17)18/h7-11H,3-6H2,1-2H3 |
InChI Key |
KSZGSSAHLDGLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(Oct-4-en-4-yl)-4-(trifluoromethyl)benzene, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving transition-metal-catalyzed reactions. The introduction of the trifluoromethyl group is typically accomplished using reagents such as trifluoromethylsilane or sodium trifluoroacetate in the presence of suitable catalysts under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds containing a trifluoromethyl group exhibit significant anticancer activity. For instance, research has shown that derivatives with similar structures can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. In particular, compounds with a 4-(trifluoromethyl)benzene moiety demonstrated potent inhibitory effects against various cancer cell lines, including:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | K562 (CML) | 10 |
| Compound B | MCF-7 (Breast) | 15 |
| Compound C | A549 (Lung) | 12 |
These results suggest that this compound may possess similar anticancer properties due to its structural analogies.
The mechanism by which compounds like this compound exert their biological effects is often linked to their ability to modulate key signaling pathways. The trifluoromethyl group enhances the binding affinity to target proteins, potentially leading to:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, these compounds can prevent phosphorylation events crucial for cancer cell survival.
- Induction of Apoptosis : Some studies have suggested that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Trifluoromethylated Compounds : A study published in 2022 examined a series of trifluoromethylated vinylsulfones and their antitumor activities. The results indicated that these compounds inhibited tumor cell proliferation significantly, with IC50 values ranging from 5 to 20 µM across different cell lines .
- Receptor Tyrosine Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of compounds containing the trifluoromethyl group. It was found that modifications in the benzene ring could drastically affect the inhibitory potency against EGFR and HER2 kinases .
- Comparative Analysis : A comparative analysis between various derivatives revealed that those with a trifluoromethyl substituent consistently outperformed their non-fluorinated counterparts in terms of anticancer efficacy .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The trifluoromethyl group in 1-(Oct-4-en-4-yl)-4-(trifluoromethyl)benzene enhances the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. Compounds containing trifluoromethyl groups have been shown to exhibit improved pharmacokinetic properties and biological activity. For instance, they can act as inhibitors of specific enzymes or receptors, which can be pivotal in developing treatments for diseases such as cancer and diabetes .
Case Study: OXPHOS Inhibitors
Research has indicated that benzene derivatives with trifluoromethyl groups can function as inhibitors of oxidative phosphorylation (OXPHOS), a promising target for certain cancers. The structure-activity relationship studies have revealed that modifications in the benzene ring can significantly impact the potency and selectivity of these inhibitors . This suggests that this compound could be explored further for its potential as an OXPHOS inhibitor.
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymers, enhancing their properties. For example, the introduction of trifluoromethyl groups into polymer backbones can improve thermal stability and chemical resistance. Research has shown that such modifications can lead to the development of high-performance materials suitable for various industrial applications .
Coatings and Adhesives
In coatings technology, this compound could serve as a building block for creating fluorinated coatings that exhibit low surface energy and high resistance to solvents and chemicals. These properties make them ideal for use in protective coatings and adhesives in harsh environments .
Environmental Chemistry
Solvent Applications
The compound may find utility as a solvent or co-solvent in various chemical processes due to its favorable properties. Its volatility and chemical stability make it suitable for applications in solvent-based formulations, including paints and coatings as well as cleaning agents .
Environmental Impact Studies
Given the increasing regulatory scrutiny on chemicals with potential environmental impacts, studies focusing on the degradation pathways and toxicity profiles of compounds like this compound are essential. Understanding its behavior in environmental contexts will aid in assessing its safety and regulatory compliance.
Summary Table: Applications of this compound
| Application Area | Potential Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development (e.g., OXPHOS inhibitors) | Improved pharmacokinetics and efficacy |
| Materials Science | Polymer synthesis, coatings | Enhanced thermal stability and chemical resistance |
| Environmental Chemistry | Solvent applications | Favorable volatility and stability |
Comparison with Similar Compounds
Structural Features and Functional Groups
The trifluoromethylbenzene core is common among the compounds below, but substituent variations lead to distinct properties:
Key Observations :
- The oct-4-en-4-yl group provides a long, unsaturated hydrocarbon chain, enhancing lipophilicity compared to shorter/branched chains (e.g., 3f) .
- Conjugated systems like 15a exhibit extended π-electron delocalization, influencing UV-Vis absorption and redox behavior .
- Oxyfluorfen’s nitro and ether groups confer herbicidal activity, unlike the non-bioactive substituents in other compounds .
Physicochemical Properties
Limited data from the evidence allows inferred comparisons:
Notes:
Preparation Methods
Trifluoromethylated Benzene Derivatives as Precursors
The incorporation of trifluoromethyl groups into aromatic rings represents a well-established area of organic synthesis. Several methods have been developed for the preparation of 4-(trifluoromethyl)benzene derivatives, which can serve as key precursors for the target compound.
According to patent CN109320433B, the preparation of 4-trifluoromethyl benzonitrile involves using 4-trifluoromethyl chlorobenzene as a raw material and potassium ferrocyanide as a cyanating agent. The reaction occurs in the presence of palladium acetate and 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene, typically in polar aprotic solvents such as N,N-dimethylformamide, N-dimethylacetamide, or N-methylpyrrolidone. The reaction is conducted at temperatures between 160-190°C, preferably at 170°C, under dry and inert gas protection conditions. This approach demonstrates the utility of transition metal-catalyzed reactions for the functionalization of trifluoromethylated benzenes, with product yields exceeding 90%.
Another approach for synthesizing trifluoromethylated benzenes involves the use of diaryliodonium salts. For example, 1,4-bis(trifluoromethyl)benzene can be synthesized using 4-(trifluoromethyl)phenyliodonium trifluoromethanesulfonate as a precursor. The general procedure involves charging a Schlenk tube with diaryliodonium salt, copper tetrafluoroborate acetonitrile complex, and potassium fluoride under inert conditions, followed by the addition of trimethyl(trifluoromethyl)silane and acetonitrile. The reaction proceeds at room temperature, providing high yields of trifluoromethylated products.
These methodologies provide valuable approaches for preparing 4-(trifluoromethyl)benzene derivatives, which could serve as essential starting materials for the synthesis of 1-(Oct-4-en-4-yl)-4-(trifluoromethyl)benzene.
Oct-4-en-4-yl Group Introduction Strategies
The preparation of compounds containing oct-4-en-4-yl groups represents another critical aspect of synthesizing the target compound. Several approaches have been described in the literature for introducing this moiety.
The synthesis of (Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane involves the reaction of (Z)-but-2-en-1-yl-4-(allyloxy) acetate with a palladium catalyst in a dry solvent like dimethyl sulfoxide at elevated temperatures. This approach demonstrates the utility of palladium-catalyzed reactions for introducing oct-4-en-4-yl groups, which could be adapted for the synthesis of this compound.
Another relevant approach involves Ritter-type iodo(III)amidation of unactivated alkynes, which could potentially be adapted for the synthesis of oct-4-en derivatives. The procedure involves charging a vial with sodium carbonate, nitrile, alkyne, and water, followed by the addition of benziodoxole triflate (BXT). This reaction proceeds at room temperature and produces functionalized alkenes, which could serve as intermediates in the synthesis of compounds containing oct-4-en groups.
Specific Preparation Methods for this compound
From Iodinated Intermediates
One promising approach for the synthesis of this compound involves the use of iodinated intermediates. Research indicates the formation of (Z)-1-(1-iodooct-1-enyl)-4-(trifluoromethyl)benzene with a yield of 29% as a regioisomer in certain reactions. This compound could potentially serve as a precursor to the target molecule.
The synthesis route would involve:
- Formation of (Z)-1-(1-iodooct-1-enyl)-4-(trifluoromethyl)benzene as an intermediate
- Isomerization of the double bond from position 1 to position 4 of the octene chain
- Removal of the iodine through hydrodehalogenation
The hydrodehalogenation procedure described in the literature for similar compounds could be adapted for converting this iodinated intermediate to the target compound. This approach offers the advantage of utilizing well-established chemistry for the transformation of vinyl iodides into the desired alkenes.
Cross-Coupling Approaches
Cross-coupling reactions, particularly palladium-catalyzed transformations, offer another viable route to this compound. Based on synthetic methodologies described for related compounds, a potential synthesis route could involve:
- Preparation of a suitable 4-(trifluoromethyl)benzene derivative (e.g., 4-(trifluoromethyl)phenylboronic acid or 4-(trifluoromethyl)iodobenzene)
- Preparation of an oct-4-en-4-yl halide or other suitable coupling partner
- Palladium-catalyzed cross-coupling to form the target compound
This approach would leverage the extensive precedent for palladium-catalyzed cross-coupling reactions in organic synthesis, potentially allowing for the direct formation of the carbon-carbon bond between the 4-(trifluoromethyl)benzene moiety and the oct-4-en-4-yl group. The preparation of related compounds such as (E)-1,1,3,3-Tetramethyl-1-(oct-4-en-4-yl)-3-(3-((trimethylsilyl)oxy)propyl)disiloxane suggests that oct-4-en-4-yl halides or similar compounds can be successfully synthesized and employed in coupling reactions.
Alkyne Functionalization Approaches
The functionalization of alkynes represents a third potential approach for the synthesis of this compound. Based on the Ritter-type iodo(III)amidation of unactivated alkynes described in the literature, a synthesis route could involve:
- Preparation of 4-octyne as a precursor
- Functionalization of the alkyne to introduce the 4-(trifluoromethyl)benzene moiety
- Control of regioselectivity and stereoselectivity to obtain the desired product
This approach could be particularly advantageous for controlling the stereochemistry of the double bond in the final product. The literature describes the use of hypervalent iodine reagents for the functionalization of alkynes to produce stereodefined alkenes, which could be adapted for the synthesis of this compound.
Additionally, nickel-catalyzed hydrosilylation of alkynes could potentially be employed to generate alkenylsilane intermediates, which could then be further functionalized to introduce the 4-(trifluoromethyl)benzene moiety. This approach would leverage the growing body of literature on transition metal-catalyzed alkyne functionalization.
Comparative Analysis of Synthetic Routes
A comparative analysis of the reaction conditions reported for the synthesis of compounds related to this compound provides valuable insights into potential synthesis routes. Table 1 summarizes key parameters for several relevant synthetic approaches.
Table 1: Comparative Analysis of Reaction Conditions for Related Compounds
This comparative analysis highlights several potential approaches for the synthesis of this compound, with varying reaction conditions, catalysts, and potential yields. The selection of a specific approach would depend on factors such as availability of starting materials, desired stereoselectivity and regioselectivity, and scale of synthesis.
Optimization Considerations
Regioselectivity Control
Controlling the regioselectivity of the reaction is crucial for obtaining the desired oct-4-en-4-yl isomer rather than other positional isomers. The literature reports the formation of regioisomers in reactions involving octene derivatives, highlighting the importance of controlling regioselectivity. For example, in certain reactions, both (Z)-1-(1-iodooct-1-enyl)-4-(trifluoromethyl)benzene and other regioisomers are formed, indicating the challenge of controlling the position of functionalization.
Strategies for controlling regioselectivity include:
- Selection of appropriate catalysts and ligands that can direct functionalization to specific positions
- Optimization of reaction conditions, including temperature, solvent choice, and concentration
- Use of directing groups or template effects to favor functionalization at the desired position
- Careful selection of starting materials with inherent bias toward the desired regioselectivity
The development of regioselective methods for the preparation of this compound would represent a significant advance in synthetic methodology.
Stereoselectivity Control
Controlling the E/Z stereochemistry of the double bond is another critical consideration in the synthesis of this compound. The literature mentions specific stereoisomers (Z or E) of related compounds, suggesting that stereoselectivity can be controlled under appropriate conditions.
Strategies for controlling stereoselectivity include:
- Selection of catalysts and ligands known to favor specific stereochemical outcomes
- Control of reaction kinetics through temperature optimization to favor thermodynamic or kinetic products
- Use of stereoselective reagents or catalysts that can discriminate between different faces of reaction intermediates
- Exploitation of substrate control when possible, using the inherent stereochemical bias of starting materials
For example, the formation of (Z)-1-(1-iodooct-1-enyl)-4-(trifluoromethyl)benzene with Z-stereochemistry suggests that certain reaction conditions can favor this stereochemical outcome. Similarly, the synthesis of (Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane demonstrates that Z-selective methods for introducing oct-4-en-4-yl groups have been developed.
Reaction Conditions Optimization
Based on the information available for related compounds, several reaction parameters can be optimized to improve yield and selectivity in the synthesis of this compound:
Temperature: Optimal temperature ranges from room temperature to 170°C depending on the specific reaction. For trifluoromethylated benzene functionalization, higher temperatures (around 170°C) may be required, while alkyne functionalization reactions can proceed at room temperature.
Solvent: Polar aprotic solvents like N,N-dimethylformamide, N-methylpyrrolidone, or dimethyl sulfoxide are often used for reactions involving trifluoromethylated compounds. The choice of solvent can significantly impact both reactivity and selectivity.
Catalyst loading: Optimization of catalyst amount can improve efficiency and reduce costs. For palladium-catalyzed reactions, catalyst loadings typically range from 0.2-1 mol%.
Reaction time: Balancing conversion and potential side reactions requires careful optimization of reaction time. Reported reaction times range from 25 minutes to 4 hours depending on the specific transformation.
Additives: The use of bases (e.g., Na₂CO₃, triethylamine) or other additives can improve reaction outcomes by facilitating specific steps in the reaction mechanism.
Purification Strategies
Developing effective purification methods is essential for obtaining high-purity this compound. Based on the literature, common purification methods include:
- Column chromatography using silica gel with appropriate eluent systems (e.g., hexane/ethyl acetate mixtures)
- Extraction and washing protocols, including acidic and basic washes to remove impurities
- Recrystallization when appropriate, particularly for crystalline derivatives
- Distillation for volatile compounds or intermediates
For example, the purification of (4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone involves column chromatography on silica gel using dichloromethane as an eluent. Similar approaches could be adapted for the purification of this compound, taking into account its specific physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
